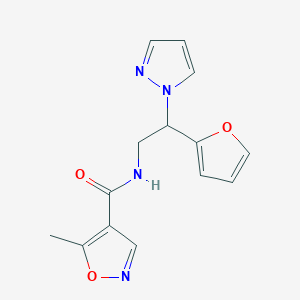

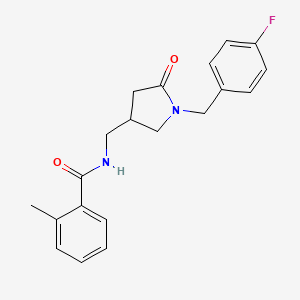

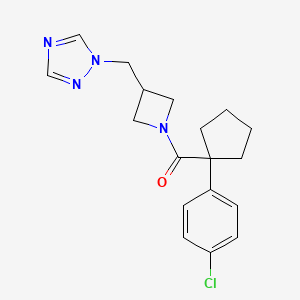

![molecular formula C24H18N2O9S B2480727 Methyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate CAS No. 448213-39-6](/img/structure/B2480727.png)

Methyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzofuran derivatives often involves complex reactions, such as the Julia-Kocienski olefination and modified Hantzsch reactions. These methods highlight the intricate steps required to construct benzofuran cores with specific functional groups (Alonso et al., 2005), (Visentin et al., 1999).

Molecular Structure Analysis

Molecular structure analysis often employs X-ray diffraction and NMR spectroscopy to determine the arrangement of atoms within a molecule. For instance, structural studies have elucidated the configurations of similar complex organic molecules, offering insights into how substituents influence overall molecular geometry and stability (Alizadeh, 2005).

Chemical Reactions and Properties

Chemical properties of benzofuran derivatives are influenced by their functional groups, as demonstrated in reactions involving nitration, sulfonation, and substitution processes. These reactions expand the utility of benzofuran compounds in synthesizing a wide range of products with varied biological and chemical activities (Cooper & Scrowston, 1971), (Dabbagh et al., 2005).

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Highly Diastereoselective Synthesis

This compound is involved in the highly diastereoselective synthesis of optically active α-amino acid derivatives, important building blocks for the preparation of biologically active compounds. These processes typically leverage the reactivity of related sulfone groups for creating complex molecules with potential applications in drug discovery and development (Foresti et al., 2003).

Electrophilic Fluorination

Monofluoromethylating Reagents

Research has explored the development of electrophilic monofluoromethylating reagents, showcasing methods under mild conditions that could potentially be applied to compounds with similar functional groups for introducing fluorinated motifs into molecules. This method is crucial for synthesizing compounds with enhanced biological activity or for tracing studies in medicinal chemistry (Liu, Lu, & Shen, 2017).

Material Science

Transition-Metal-Free Synthesis

A notable application in material science is the transition-metal-free synthesis of C3-Arylated Benzofurans from Benzothiophenes and Phenols, exploiting the unique reactivity of sulfoxides. This method provides a new avenue for creating benzofuran derivatives, which are valuable in developing electronic materials and organic semiconductors (Yang et al., 2018).

Pharmacology

Voltage-Clamp Studies

In pharmacology, derivatives of the compound have been synthesized for voltage-clamp studies to understand their effect on L-type Ca2+ channels, which is crucial for developing new drugs targeting cardiovascular diseases. These studies help in elucidating the molecular mechanisms of action of potential therapeutic agents (Visentin et al., 1999).

Radical Chemistry

Radical Addition Cascade Cyclization

Another application is the radical addition cascade cyclization of 1,6-Enynes with DMSO to access methylsulfonylated and carbonylated benzofurans under transition-metal-free conditions. This methodology is significant for constructing complex molecules with potential applications in drug development and material science (Zhang et al., 2018).

Eigenschaften

IUPAC Name |

methyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O9S/c1-15-22(23(27)33-2)20-14-16(11-12-21(20)34-15)25(24(28)35-18-8-4-3-5-9-18)36(31,32)19-10-6-7-17(13-19)26(29)30/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDLVRYIEKSTMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

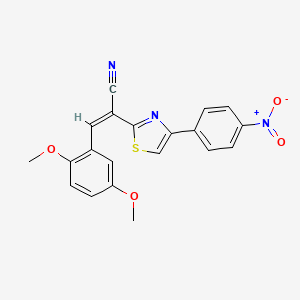

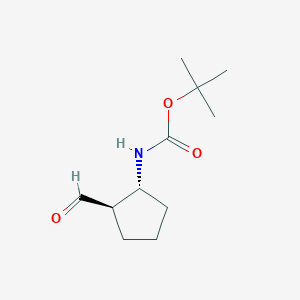

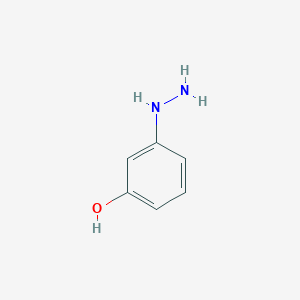

![4-[2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2480645.png)

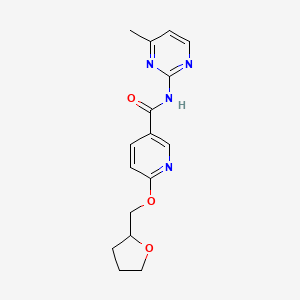

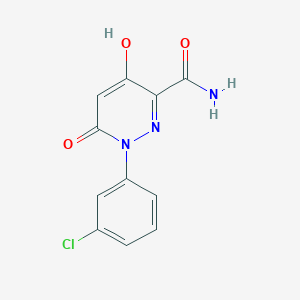

![3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-N-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2480651.png)

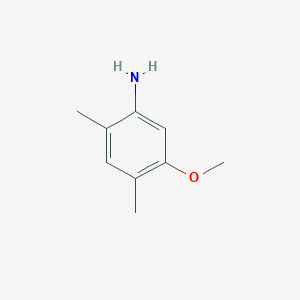

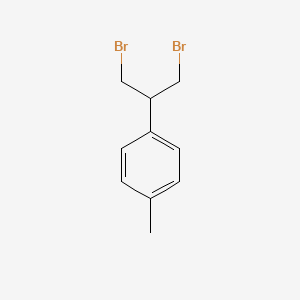

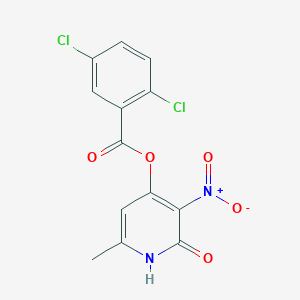

![(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2480661.png)